-Butanol is a versatile solvent commonly used in scientific research due to its several favorable properties:
These properties make 2-butanol a valuable tool in various research fields, including:
-Butanol is a potential biofuel candidate due to its superior properties compared to ethanol, a more common biofuel:
-Butanol is also being explored in other areas of scientific research, such as:
2-Butanol, also known as butan-2-ol or sec-butanol, is a secondary alcohol with the molecular formula . It has a hydroxyl group (-OH) attached to the second carbon of a four-carbon butane chain, making it distinct from its structural isomers: 1-butanol, isobutanol, and tert-butanol. This compound appears as a colorless liquid with a characteristic odor and is flammable. It is soluble in water and completely miscible with organic solvents, which makes it useful in various industrial applications .
2-Butanol exists as a racemic mixture of two stereoisomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol, which exhibit similar chemical properties but differ in their optical activities .
The industrial synthesis of 2-butanol typically involves the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst. The process can be summarized as follows:
In laboratory settings, 2-butanol can be synthesized via the Grignard reaction by reacting ethylmagnesium bromide with acetaldehyde in anhydrous diethyl ether or tetrahydrofuran .
Research on interaction studies involving 2-butanol often focuses on its behavior in mixtures with other solvents or its influence on biological systems. For example, studies have shown that the presence of 2-butanol can affect the solubility and stability of various pharmaceutical compounds when used as a co-solvent. Additionally, investigations into its interactions with cellular systems have highlighted potential impacts on cell membrane integrity due to its hydrophobic nature .
Several compounds are structurally similar to 2-butanol, including:
Compound | Structure | Type | Unique Characteristics |
---|---|---|---|
1-Butanol | CH3(CH2)3OH | Primary | Higher boiling point than 2-butanol |
Isobutanol | (CH3)2CHCH2OH | Primary | Branched structure; lower viscosity |
Tert-Butanol | (CH3)3COH | Tertiary | Less reactive than secondary alcohols |
The dehydrogenation of 2-butanol to methyl ethyl ketone (MEK) is a critical reaction in industrial processes, often catalyzed by copper-based systems. Studies demonstrate that support materials significantly influence catalytic performance. Silica-supported copper catalysts (e.g., 15 wt.% Cu/SiO₂) achieve higher MEK yields compared to MgO-supported counterparts due to improved copper dispersion and reduced butene byproduct formation. Reaction temperatures between 190–280°C are optimal, though deactivation occurs at elevated temperatures due to copper sintering.
Table 1: Influence of Support and Copper Loading on MEK Yield
Support Material | Copper Loading (wt.%) | MEK Yield (%) | Optimal Temperature (°C) |
---|---|---|---|
SiO₂ | 15 | 85 | 300–360 |
MgO | 16.9 | 75 | 300–360 |
SiO₂ | 10 | 65 | 300–360 |
Kinetic parameters reveal that the reaction follows an Eley-Rideal mechanism, with rate-limiting steps involving alcohol adsorption and dehydrogenation.
Carbonyl reductases enable stereoselective reduction of 2-butanone to 2-butanol. Engineered mutants, such as M242F/Q245T variants of Sporobolomyces salmonicolor reductase, enhance activity toward bulky ketones and isopropanol cofactors, achieving dynamic kinetic resolution. A two-phase system (aqueous-organic) with secondary alcohols (e.g., 2-heptanol) regenerates NAD(P)H cofactors, enabling high substrate concentrations (10–25% v/v).
Table 2: Performance of Engineered Carbonyl Reductases
Enzyme Variant | Substrate (2-Butanone) | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|
M242F/Q245T | 10% v/v | 98 | >99 |
Wild-type | 5% v/v | 80 | 95 |
Candida parapsilosis-derived reductases produce predominantly S-2-butanol (>98% ee).
Copper-hydrotalcite catalysts (Cu-Mg-Al oxides) enable dehydrogenative coupling of bio-butanol to esters or aldol condensation products. Higher copper content (7.6% Cu) favors esterification over Guerbet condensation, while lower Cu levels (1–2.8%) promote 2-ethyl-1-hexanol formation. Reaction temperatures (215–250°C) and H₂ partial pressures modulate selectivity, with H₂ suppressing dehydrogenation but stabilizing intermediates.
Phosphoric acid-functionalized TiO₂ anatase catalysts enhance dehydration rates for 2-butanol, particularly with fluorinated phosphonic acids (e.g., 4-FBPA). These coatings reduce activation barriers via transition-state stabilization and improve water displacement kinetics. Dehydration selectivity exceeds 90% at 240°C, though dehydrogenation side reactions are suppressed.
Lactococcus lactis and Lactobacillus brevis are engineered to express diol dehydratases (from Klebsiella oxytoca) and alcohol dehydrogenases (from Achromobacter xylosoxidans). However, coenzyme B₁₂-dependent pathways require functional uptake systems, limiting productivity in L. lactis. Lactobacillus brevis SE20, a natural B₁₂ salvage pathway carrier, produces 2-butanol from α-acetolactate but requires engineered α-acetolactate synthases for sugar-based synthesis.
Table 3: Microbial Strains and 2-Butanol Production
Host Organism | Key Enzymes Expressed | Substrate | Titer (g/L) |
---|---|---|---|
L. brevis SE20 | Native dehydratase | meso-2,3-BDO | 10 |
Engineered L. brevis | pduQ overexpression | meso-2,3-BDO | 13.4 |
L. lactis | Dehydratase + ADH | meso-2,3-BDO | <1 |
Co-culturing Serratia marcescens (meso-2,3-BDO producer) with Lactobacillus diolivorans (2-butanol dehydrogenase) achieves 13.4 g/L 2-butanol in a two-step process. This avoids B₁₂ supplementation and leverages S. marcescens’ high BDO yield. Co-cultured systems outperform single-strain approaches due to substrate partitioning and reduced metabolic burden.
Lactobacillus brevis employs a 230 kDa diol dehydratase (four subunits) to convert meso-2,3-BDO to 2-butanone, which is subsequently reduced to 2-butanol. The enzyme shows Km values of 34 µM for meso-2,3-BDO and requires K⁺/NH₄⁺ ions for activation. Inhibitors like Li⁺/Na⁺ suppress activity, while Mg²⁺/Mn²⁺ enhance dehydratase stability.
A two-phase enzymatic system (aqueous: carbonyl reductase + NADPH; organic: 2-butanone + 2-heptanol) enables 25% v/v substrate loading. Separation of phases simplifies product recovery, achieving >98% S-2-butanol enantiomeric excess.
Continuous fermentation with Lactobacillus diolivorans and co-cultured S. marcescens in a 1 L bioreactor eliminates batch limitations. In situ extraction using hydrophobic resins or membrane separations enhances yield and reduces toxicity.
Dehydration of 2-butanol primarily proceeds via acid-catalyzed elimination, yielding alkenes through E1 or E2 mechanisms. The product distribution and reaction kinetics depend on the catalytic system, temperature, and intermediate stability.
In E1 mechanisms, protonation of the hydroxyl group generates an alkyloxonium ion, which loses water to form a carbocation intermediate. Subsequent deprotonation produces alkenes. For 2-butanol, this pathway dominates under acidic conditions with strong acids like sulfuric acid, leading to three products: but-1-ene, cis-but-2-ene, and trans-but-2-ene [1] [2]. The carbocation intermediate ($$ \text{(CH}3\text{)}2\text{CHCH}2^+ $$) can undergo hydride shifts, but the central carbocation ($$ \text{(CH}3\text{)}2\text{C}^+\text{HCH}3 $$) is more stable, favoring but-2-ene isomers [3].
In contrast, E2 mechanisms involve a concerted process where a base abstracts a β-hydrogen simultaneously with water departure, avoiding carbocation formation. This pathway is favored in primary alcohols or systems with strong bases. For 2-butanol, E2 becomes significant when the hydroxyl group is converted to a better leaving group (e.g., tosylate) or under high-base conditions, producing similar alkene mixtures but with distinct stereochemical outcomes [3].
Table 1: Comparison of E1 and E2 Mechanisms in 2-Butanol Dehydration
Parameter | E1 Mechanism | E2 Mechanism |
---|---|---|
Intermediate | Carbocation | None (concerted) |
Rate-Determining Step | Carbocation formation | Base-induced β-hydrogen abstraction |
Major Products | cis/trans-but-2-ene (Zaitsev) | cis/trans-but-2-ene (Zaitsev) |
Catalytic Influence | Acid concentration critical | Base strength critical |
The stability of the carbocation intermediate dictates product distribution. Secondary carbocations from 2-butanol are less stable than tertiary analogs, leading to limited rearrangement. However, computational studies reveal that the transition state for carbocation formation involves partial charge delocalization, lowering the activation energy ($$ \Delta G^\ddagger $$) by ~20 kJ/mol compared to primary alcohols [3].
In E2 pathways, the transition state geometry requires anti-periplanar alignment of the β-hydrogen and leaving group. Ab initio calculations show that the energy barrier for this concerted process is ~150 kJ/mol, with steric effects in bulky alcohols further modulating reactivity [2].
Dehydrogenation of 2-butanol to 2-butanone ($$ \text{(CH}3\text{)}2\text{CO} $$) is a key industrial process, typically mediated by metal catalysts or enzymatic systems.
Copper-zinc oxide ($$ \text{Cu-ZnO} $$) nano-catalysts exhibit high activity for 2-butanol dehydrogenation. Kinetic studies reveal a Langmuir-Hinshelwood mechanism, where 2-butanol adsorbs onto Cu sites, and ZnO facilitates hydrogen transfer. The rate equation follows pseudo-first-order kinetics at low temperatures ($$ <150^\circ \text{C} $$) but shifts to diffusion-limited behavior above $$ 150^\circ \text{C} $$, with apparent activation energies of $$ 83 \, \text{kJ/mol} $$ and $$ 45 \, \text{kJ/mol} $$, respectively [5] [6].
Table 2: Catalyst Performance in 2-Butanol Dehydrogenation
Catalyst | Temperature (°C) | Conversion (%) | Selectivity to 2-Butanone (%) |
---|---|---|---|
Cu | 250 | 62 | 78 |
ZnO | 250 | 48 | 65 |
Cu-ZnO | 250 | 89 | 94 |
The synergy in $$ \text{Cu-ZnO} $$ arises from ZnO’s ability to disperse Cu nanoparticles, preventing sintering and carbon deposition [6]. In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) identifies surface intermediates like alkoxide species ($$ \text{(CH}3\text{)}2\text{CHO}^- $$), confirming a β-hydride elimination pathway [6].
While the provided literature does not directly address Coenzyme B₁₂-dependent dehydrogenation of 2-butanol, analogous systems involving radical intermediates are known in organic chemistry. For example, enzymatic dehydrogenation of ethanol by alcohol dehydrogenase involves hydride transfer without radical formation. Future studies could explore engineered enzymes or biomimetic catalysts for 2-butanol conversion, leveraging radical mechanisms for enhanced selectivity.
Flammable;Irritant